1,4,7-Tribromo-dibenzofuran 1,4,7-Tribromo-dibenzofuran
Brand Name: Vulcanchem
CAS No.: 617707-44-5
VCID: VC19077434
InChI: InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H
SMILES:
Molecular Formula: C12H5Br3O
Molecular Weight: 404.88 g/mol

1,4,7-Tribromo-dibenzofuran

CAS No.: 617707-44-5

Cat. No.: VC19077434

Molecular Formula: C12H5Br3O

Molecular Weight: 404.88 g/mol

* For research use only. Not for human or veterinary use.

1,4,7-Tribromo-dibenzofuran - 617707-44-5

Specification

CAS No. 617707-44-5
Molecular Formula C12H5Br3O
Molecular Weight 404.88 g/mol
IUPAC Name 1,4,7-tribromodibenzofuran
Standard InChI InChI=1S/C12H5Br3O/c13-6-1-2-7-10(5-6)16-12-9(15)4-3-8(14)11(7)12/h1-5H
Standard InChI Key HGXLLEXHBYSWAB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Br)OC3=C(C=CC(=C23)Br)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

1,4,7-Tribromo-dibenzofuran belongs to the dibenzofuran family, comprising two benzene rings fused to a central furan ring. Bromination at non-adjacent positions (1, 4, 7) distinguishes it from more widely studied congeners like 2,3,7,8-tetrabromodibenzofuran (TeBDF). The molecular formula C₁₂H₅Br₃O corresponds to a molar mass of 404.88 g/mol, with bromine atoms contributing significantly to its electron-withdrawing effects and steric bulk.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₅Br₃O
Molecular Weight404.88 g/mol
IUPAC Name1,4,7-Tribromodibenzofuran
Canonical SMILESBrC1=CC=C2C(=C1)OC3=C2C(=CC(=C3)Br)Br
PubChem CIDNot yet assigned

The absence of adjacent bromine substituents reduces its structural similarity to highly toxic 2,3,7,8-substituted dioxins and furans, potentially altering its biological activity .

Synthesis and Chemical Reactivity

Electrophilic Bromination Strategies

Synthesis of 1,4,7-tribromo-dibenzofuran likely follows electrophilic bromination pathways analogous to those used for 1,3,7-tribromo-dibenzofuran. Dibenzofuran undergoes bromination in the presence of Lewis acids (e.g., FeBr₃) or using bromine donors (e.g., N-bromosuccinimide) under controlled temperatures (50–80°C). Regioselectivity is influenced by solvent polarity and electronic effects:
Dibenzofuran+3Br2FeBr31,4,7Tribromo-dibenzofuran+3HBr\text{Dibenzofuran} + 3 \text{Br}_2 \xrightarrow{\text{FeBr}_3} 1,4,7-\text{Tribromo-dibenzofuran} + 3 \text{HBr}
Yields depend on stoichiometric precision, with excess bromine favoring higher bromination but risking over-substitution .

Table 2: Optimized Synthesis Conditions

ParameterOptimal Range
Temperature60–70°C
SolventDichloromethane or CCl₄
CatalystFeBr₃ (0.1 equiv)
Reaction Time12–24 hours

Reactivity and Derivative Formation

Environmental Fate and Bioaccumulation

Persistence and Degradation

Polybrominated dibenzofurans (PBDFs) exhibit high environmental persistence due to strong C-Br bonds (bond energy ~285 kJ/mol). Photolytic debromination under UV light (λ = 254 nm) is a primary degradation pathway, yielding di- and mono-brominated derivatives . Aerobic microbial degradation is negligible, with half-lives in soil exceeding 5 years .

Bioaccumulation Kinetics

Studies on 2,3,8-tribromodibenzofuran (TrBDF) in mice reveal hepatic uptake ratios of 42% after oral exposure, with elimination half-lives of 5.6 days . While 1,4,7-tribromo-dibenzofuran’s log Kow (octanol-water partition coefficient) is estimated at 6.8, its non-2,3,7,8-substitution pattern likely reduces affinity for aryl hydrocarbon receptor (AhR)-mediated bioaccumulation compared to TeBDF .

Table 3: Comparative Toxicokinetics of PBDFs

CongenerHepatic Uptake (%)Elimination Half-Life (Days)
1,4,7-TrBDF (predicted)25–357–10
2,3,8-TrBDF425.6
2,3,7,8-TeBDF338.8

Toxicological Profile and Health Implications

Metabolite Formation

Hepatic metabolism via cytochrome P450 enzymes produces monohydroxylated metabolites, which are excreted in urine as glucuronide conjugates . Unlike 2,3,7,8-substituted congeners, 1,4,7-TrBDF lacks strong evidence of forming toxic dihydroxy derivatives, potentially reducing its carcinogenic risk .

Research Applications and Analytical Methods

Material Science Applications

Brominated dibenzofurans serve as flame retardant additives in epoxy resins and polycarbonates. The 1,4,7-substitution pattern may reduce leaching compared to commercial decabromodiphenyl ether (DecaBDE), though efficacy data remain unpublished .

Analytical Characterization

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting PBDFs at ppt levels. Electron ionization (EI) spectra of 1,4,7-TrBDF are characterized by molecular ion clusters at m/z 404/406/408 (3:3:1 ratio) and fragment ions at m/z 325 [M-Br]⁺ and m/z 245 [M-2Br]⁺ .

Regulatory Status and Environmental Monitoring

No specific regulations target 1,4,7-tribromo-dibenzofuran, but it falls under broader PBDF restrictions in the Stockholm Convention on Persistent Organic Pollutants (POPs). Monitoring in EU water frameworks detects PBDFs at <0.1 ng/L, though isomer-specific quantification remains challenging .

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